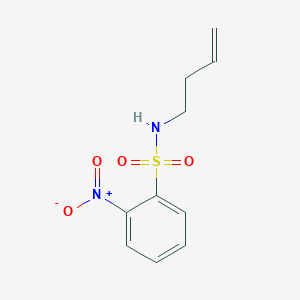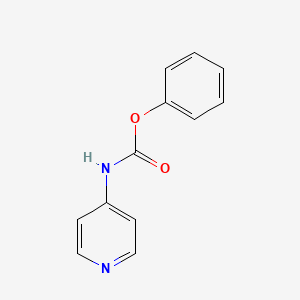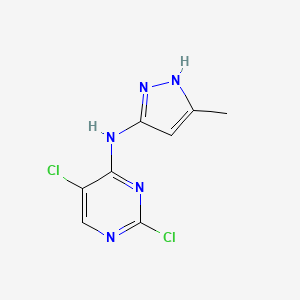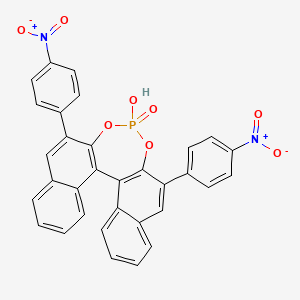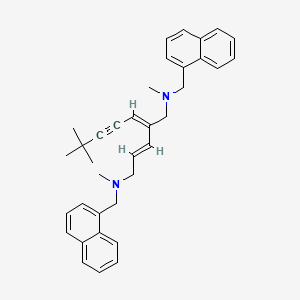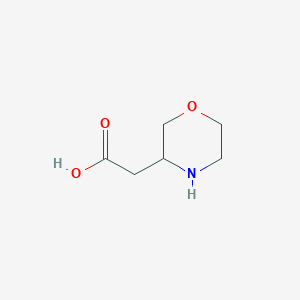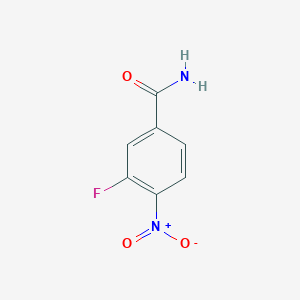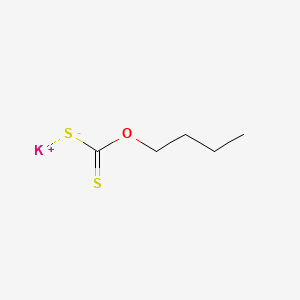![molecular formula C7H6N2O B1312880 1H-Pirrolo[2,3-C]piridin-2(3H)-ona CAS No. 54415-85-9](/img/structure/B1312880.png)
1H-Pirrolo[2,3-C]piridin-2(3H)-ona
Descripción general
Descripción
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound with the empirical formula C7H6N2 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives has been reported in several studies. For instance, one study described the chemical modification of a compound where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of the molecule isc1cc2cc[nH]c2cn1 . Chemical Reactions Analysis
The reaction of 3-substituted 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a solid substance . Its molecular weight is 118.14 . The InChI key for this compound is XLKDJOPOOHHZAN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
1H-Pirrolo[2,3-C]piridin-2(3H)-ona: Un análisis integral de las aplicaciones de la investigación científica
Inhibidores de FGFR: El compuesto sirve como un motivo de unión de bisagra para el diseño de inhibidores de FGFR (receptores del factor de crecimiento de fibroblastos). Estos inhibidores tienen aplicaciones potenciales en la terapia del cáncer, particularmente en la orientación de los cánceres que muestran una señalización aberrante de FGFR .
Inhibición de TNIK: Se ha encontrado que los derivados de this compound inhiben TNIK (quinasa que interactúa con TRAF2 y NCK), que está involucrada en la señalización de Wnt y la patogénesis del cáncer. Los potentes inhibidores de TNIK se pueden usar para modular las respuestas inmunitarias y pueden tener aplicaciones terapéuticas en el tratamiento del cáncer .
Agentes antiproliferativos: Algunos derivados exhiben una potente actividad antiproliferativa contra líneas celulares de cáncer específicas, como las células Hep3B, lo que indica un posible uso como agentes antiproliferativos en la investigación oncológica .
Investigación de la elastasa de neutrófilos humanos (HNE): Los derivados del compuesto también se utilizan en la investigación dirigida a la elastasa de neutrófilos humanos (HNE), una enzima implicada en diversas enfermedades inflamatorias, lo que sugiere aplicaciones en el desarrollo de fármacos antiinflamatorios .
Intermediario sintético: this compound actúa como un intermedio sintético clave en la construcción de moléculas más complejas con potenciales actividades farmacológicas. Se utiliza en protocolos de síntesis de varios pasos para desarrollar nuevos compuestos con las propiedades biológicas deseadas .
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound’s interaction with FGFRs affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can facilitate cancer therapy .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This could potentially be beneficial to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
In vitro, compound 4h, a derivative of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXRCCJHDFVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469893 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54415-85-9 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



